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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896

A comprehensive guide to the biological activities of 2-Chloro-4-methyl-nicotinic acid
derivatives is currently limited in publicly available research. However, by examining the
bioactivity of closely related compounds derived from precursors like 2-chloro-4-methylpyridine
and 4-methylnicotinic acid, we can infer the potential therapeutic applications of this class of
molecules. This guide provides a comparative overview of the reported antiproliferative, anti-
tubercular, and calcium signaling activities of these related derivatives, supported by
experimental data and methodologies.

Antiproliferative Activity of Phenylaminopyrimidine
Derivatives

Derivatives synthesized from 2-chloro-4-methylpyridine have been investigated for their
potential as anticancer agents. A study by Awad et al. (2019) explored a series of
phenylaminopyrimidine derivatives for their antiproliferative effects against colorectal cancer
cell lines.[1]

Table 1: Antiproliferative Activity of Phenylaminopyrimidine Derivatives against Colorectal
Cancer Cell Lines[1]
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HCT-116 (% HT-29 (% Viability LS-174T (%
Compound N I

Viability at 10uM) at 10pM) Viability at 10uM)
8h >100 >100 >100
10h >100 >100 >100

Note: The original study presented a wider range of compounds. The data for compounds 8h
and 10h are highlighted here as examples from the series.

Experimental Protocol: Antiproliferative/Cytotoxicity
Assessment[1]

The potential antiproliferative/cytotoxic properties of the synthesized compounds were
evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
HCT-116, HT-29, and LS-174T colorectal cancer cell lines were exposed to the compounds at
concentrations of 10 and 100 uM for 72 hours. The viability of the cells was then compared to
untreated control cells to determine the percentage of inhibition.

Anti-tubercular Activity of Imidazole Derivatives

Novel imidazole derivatives synthesized from 2-chloro-4-methylpyridine have shown promising
activity against Mycobacterium tuberculosis. A study by S. B. Kakadiya et al. synthesized a
range of these derivatives and evaluated their anti-tubercular potential.[2]

Table 2: Anti-tubercular Activity of Imidazole Derivatives|[2]

Minimum Inhibitory Concentration (MIC)
Compound .
in pg/ml

5(h) 0.45

Note: Compound 5(h) is 2-Chloro-4-(2-(2-fluoro-5-(trifluoromethyl)phenyl)-4-(4-
fluorophenyl)-1H-imidazol-5-yl)pyridine. This compound demonstrated the most significant

activity in the series.
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Experimental Protocol: Anti-Tubercular Activity
Screening|[2]

The anti-tubercular activity of the synthesized imidazole derivatives was determined using the
agar dilution method against Mycobacterium tuberculosis H37Rv. The minimum inhibitory
concentration (MIC), which is the lowest concentration of the compound that prevents visible
growth of the bacteria, was determined.

Calcium Signaling Activity of NAADP Analogs

Analogs of nicotinic acid adenine dinucleotide phosphate (NAADP) containing a 4-
methylnicotinic acid moiety have been synthesized and evaluated for their ability to release
calcium ions from intracellular stores. A study by Fliegert et al. investigated the effect of
substitutions on the nicotinic acid ring on Ca2+ release.[3]

Table 3: Calcium Release Properties of NAADP Analogs|3]

Compound Agonist Potency for Ca2+ Release

4-CH3-NAADP Low potency agonist

Note: While a quantitative EC50 value was not provided in the abstract for direct comparison,
the study characterized the 4-methyl derivative as a low potency agonist.

Experimental Protocol: Calcium Release Assay[3]

The calcium ion-releasing activity of the NAADP analogs was tested in vitro using sea urchin
egg homogenates. The homogenates were loaded with a calcium-sensitive dye, and the
release of calcium from microsomes upon treatment with varying concentrations of the NAADP
analogs was measured by monitoring changes in fluorescence.

Visualizing the Drug Discovery Workflow

The development of novel biologically active compounds from a core scaffold like 2-Chloro-4-
methyl-nicotinic acid follows a structured workflow. The diagram below illustrates the key
stages, from initial synthesis to biological evaluation.
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Caption: A flowchart of the drug discovery process for novel derivatives.

This guide highlights the potential of 2-Chloro-4-methyl-nicotinic acid derivatives as a
scaffold for developing new therapeutic agents. The presented data from related compounds
underscore the importance of further research into this specific chemical series to explore their
full pharmacological potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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